![molecular formula C11H20O2 B14500435 Bicyclo[4.4.1]undecane-1,6-diol CAS No. 64790-26-7](/img/structure/B14500435.png)
Bicyclo[4.4.1]undecane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.4.1]undecane-1,6-diol is a bridged bicyclic compound characterized by its unique structure, which includes two cycloheptane rings fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.4.1]undecane-1,6-diol typically involves cycloaddition reactions. One common method is the [6+4] cycloaddition reaction, where a triene partner is heated in the presence of a diene to form the bicyclic structure . The reaction conditions often include heating at temperatures ranging from 80°C to 140°C .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.4.1]undecane-1,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as ketones or carboxylic acids.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogenating agents or alkyl halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones or carboxylic acids, while reduction can regenerate the diol from its oxidized forms.
Scientific Research Applications
Bicyclo[4.4.1]undecane-1,6-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[4.4.1]undecane-1,6-diol involves its interaction with various molecular targets. For instance, it can form adducts with formaldehyde, which can be further modified through enzymatic reactions
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Another bridged bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: Known for its applications in asymmetric catalysis and as a molecular scaffold.
Uniqueness
Bicyclo[4.4.1]undecane-1,6-diol is unique due to its larger ring size and the presence of two hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it particularly valuable in synthetic chemistry and material science.
Properties
CAS No. |
64790-26-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
bicyclo[4.4.1]undecane-1,6-diol |
InChI |
InChI=1S/C11H20O2/c12-10-5-1-2-6-11(13,9-10)8-4-3-7-10/h12-13H,1-9H2 |
InChI Key |
JKNLVFQTDGQYNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC(C1)(C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)
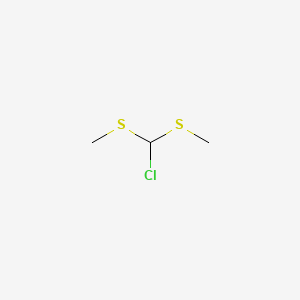
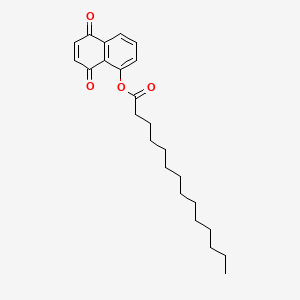
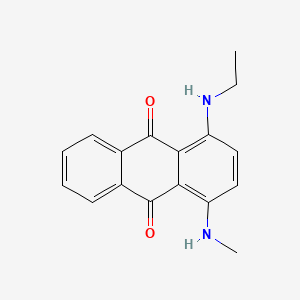
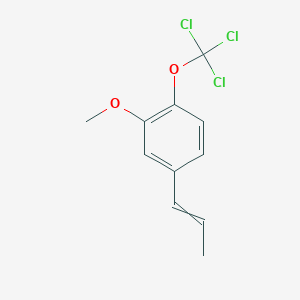
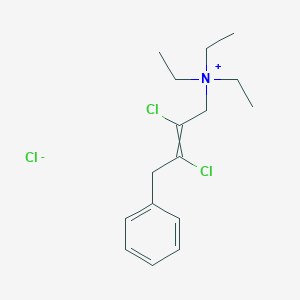
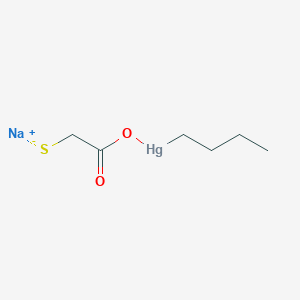
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
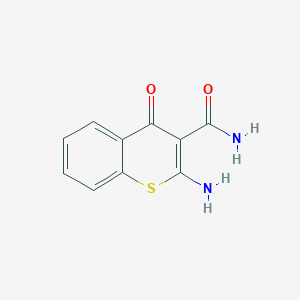

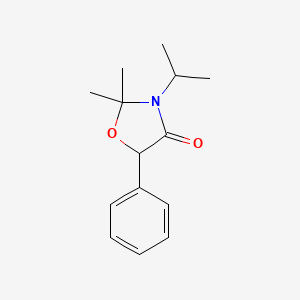
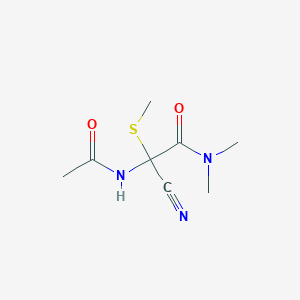
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
